2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-methyl-1H-pyrimidin-6-one
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Overview
Description
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-methyl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group, a sulfanyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-methyl-1H-pyrimidin-6-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent, such as thiourea or a thiol derivative.
Methylation: The methyl group can be introduced via an alkylation reaction using a methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-methyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-1H-pyrimidin-6-one
- 2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-ethyl-1H-pyrimidin-6-one
- 2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-phenyl-1H-pyrimidin-6-one
Uniqueness
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-methyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-6-4-9(14)12-10(11-6)15-5-8(13)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKDJFLWQRMHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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